N-(5-chloro-2-cyanophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide
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Description
N-(5-chloro-2-cyanophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H12ClF2N3O2 and its molecular weight is 375.76. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research in organic chemistry has led to the synthesis and characterization of various azetidine derivatives, which are crucial for understanding their chemical properties and potential applications. For example, studies on azetidinone derivatives have been conducted to explore their antibacterial, antifungal, and anti-inflammatory activities. These compounds are synthesized through various chemical reactions, showcasing the versatility of azetidine-based structures in drug design and development (Samadhiya et al., 2013).
Biological Activities
Azetidine derivatives have been explored for their biological activities, including cytotoxic effects against cancer cells and potential as antimicrobial agents. For instance, novel azetidinone compounds have shown promising antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial therapies (Shams et al., 2011). Additionally, azetidine and pyrazolo[1,5-a]pyrimidine derivatives have been studied for their in vitro cytotoxic activity, indicating their potential in cancer research (Hassan et al., 2014).
Properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N3O2/c19-13-3-1-11(7-22)16(6-13)23-17(25)12-8-24(9-12)18(26)10-2-4-14(20)15(21)5-10/h1-6,12H,8-9H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRGVDUMQQVFRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.